molecular formula C24H30N4O4S2 B12148655 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148655
M. Wt: 502.7 g/mol
InChI Key: RMKRIMGGNARMGN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules that prioritize functional groups, ring systems, and stereodescriptors. Breaking down the name:

  • Core structure : The parent heterocycle is 4H-pyrido[1,2-a]pyrimidin-4-one, a fused bicyclic system comprising a pyridine ring (positions 1–6) fused to a pyrimidinone ring (positions 7–10). The oxygen atom at position 4 of the pyrimidinone ring introduces a ketone group.
  • Substituents at position 2 : A 2,6-dimethylmorpholin-4-yl group is attached. Morpholine is a six-membered saturated ring containing one oxygen and one nitrogen atom. The 4-yl suffix indicates substitution at the nitrogen atom, while methyl groups occupy the 2 and 6 positions of the morpholine ring.
  • Substituents at position 3 : A (Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group is present. This substituent consists of a thiazolidinone ring (five-membered ring with nitrogen and sulfur atoms) substituted with a 3-ethoxypropyl chain at position 3. The 4-oxo and 2-thioxo descriptors denote ketone and thiocarbonyl groups at positions 4 and 2, respectively. The (Z) stereodescriptor specifies the configuration of the exocyclic double bond between the thiazolidinone and the methylidene group.
  • Substituent at position 7 : A methyl group is attached to the pyrido[1,2-a]pyrimidinone core.

This nomenclature systematically locates each functional group and stereochemical feature, ensuring unambiguous identification of the compound’s structure.

CAS Registry Number and Molecular Formula Analysis

The Chemical Abstracts Service (CAS) Registry Number for this compound is 489401-37-8 , a unique identifier assigned to distinguish it from other chemical entities. The molecular formula C24H30N4O4S2 provides critical insights into its elemental composition:

Element Quantity Role in Structure
Carbon (C) 24 Forms backbone of heterocycles and substituents
Hydrogen (H) 30 Saturation of bonds and functional groups
Nitrogen (N) 4 Present in morpholine, pyrido[1,2-a]pyrimidinone, and thiazolidinone rings
Oxygen (O) 4 Ketone groups (pyrimidinone, thiazolidinone) and ether (ethoxypropyl)
Sulfur (S) 2 Thiocarbonyl (thiazolidinone) and thioether (morpholine substituent)

The molecular weight, calculated as 502.6494 g/mol , aligns with the sum of atomic masses in the formula. The presence of multiple heteroatoms and unsaturated bonds contributes to the compound’s polarity and potential for hydrogen bonding, influencing its physicochemical behavior.

SMILES Notation and Three-Dimensional Spatial Representation

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is:
CCOCCCN1C(=S)SC(=Cc2c(nc3n(c2=O)cc(cc3)C)N2CC(C)OC(C2)C)C1=O

Breaking down the SMILES string:

  • CCOCCCN1C(=S)S : Represents the 3-ethoxypropyl chain (CCOCCC) attached to the thiazolidinone ring (N1C(=S)S).
  • C(=Cc2c(nc3n(c2=O)cc(cc3)C)N2CC(C)OC(C2)C) : Describes the methylidene group (=C) linking the thiazolidinone to the pyrido[1,2-a]pyrimidinone core. The pyrido[1,2-a]pyrimidinone (c2c(nc3n(c2=O)cc(cc3)C)…) includes a methyl group at position 7 (N2CC(C)OC(C2)C).
  • C1=O : Denotes the ketone group at position 4 of the pyrimidinone ring.

The (Z) configuration of the exocyclic double bond in the thiazolidinone-methylidene moiety is implied by the SMILES connectivity but requires explicit stereochemical annotation in three-dimensional representations. Computational tools like molecular modeling software can generate spatial conformations, revealing planar regions (aromatic rings) and non-planar substituents (morpholine, ethoxypropyl). The thiazolidinone ring adopts an envelope conformation, while the morpholine ring exists in a chair-like configuration due to its saturated nature.

Properties

Molecular Formula

C24H30N4O4S2

Molecular Weight

502.7 g/mol

IUPAC Name

(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H30N4O4S2/c1-5-31-10-6-9-27-23(30)19(34-24(27)33)11-18-21(26-13-16(3)32-17(4)14-26)25-20-8-7-15(2)12-28(20)22(18)29/h7-8,11-12,16-17H,5-6,9-10,13-14H2,1-4H3/b19-11-

InChI Key

RMKRIMGGNARMGN-ODLFYWEKSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CC(OC(C4)C)C)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CC(OC(C4)C)C)SC1=S

Origin of Product

United States

Biological Activity

The compound 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its molecular formula is C24H30N4O4S2C_{24}H_{30}N_{4}O_{4}S_{2} and it has a molecular weight of 502.7 g/mol. This compound has garnered interest due to its unique structural features and potential biological activities.

PropertyValue
Molecular FormulaC24H30N4O4S2
Molecular Weight502.7 g/mol
IUPAC Name(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyFQYVKKKNTYIXGV-UNOMPAQXSA-N

The biological activity of this compound is primarily associated with its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in inflammatory processes. The specific interactions and mechanisms are still under investigation, but the presence of morpholine and thiazolidine moieties indicates potential for diverse biological effects.

Pharmacological Studies

  • Anti-inflammatory Activity : The compound has shown promise in preclinical models for reducing inflammation. In vitro assays demonstrated that it inhibits the activity of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases such as vasculitis and cardiovascular conditions .
  • Antioxidant Properties : Research indicates that derivatives of pyrimidine compounds often exhibit antioxidant activities. This compound's structure suggests potential free radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related damage.
  • Anticancer Potential : Some studies have indicated that related pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the specific anticancer efficacy of this compound.

Case Study 1: Inhibition of Myeloperoxidase

In a study published in PubMed, researchers evaluated several thiazolidine derivatives for their ability to inhibit MPO activity in human blood samples stimulated by lipopolysaccharides (LPS). The lead compound in this series demonstrated significant inhibition of MPO, suggesting that similar modifications in the structure of 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one could yield potent anti-inflammatory agents .

Case Study 2: Antioxidant Activity Assessment

A study focused on the antioxidant properties of pyrimidine derivatives found that compounds with similar structures exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, indicating that modifications to the thiazolidine ring could enhance these properties .

Comparison with Similar Compounds

Key Observations:

  • Isobutyl substitution () introduces steric bulk, which could hinder binding to certain enzymatic pockets compared to linear alkoxy chains . The 7-methyl vs. 9-methyl positional isomerism (target vs. ) may affect intramolecular interactions due to altered steric and electronic environments.
  • Core Structure Differences: Unlike furochromenyl-pyrimidinones (), the target compound lacks a fused furan ring but retains the thioxo-pyrimidinone motif, suggesting divergent biological targets . Thiazolidinone derivatives with azo linkages () exhibit distinct electronic properties due to conjugation, favoring antimicrobial over anti-inflammatory activity .

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds in dimethylformamide (DMF) at 130°C under nitrogen atmosphere, with CuI (10 mol%) as the catalyst and potassium carbonate as the base. The intramolecular amidation step is facilitated by the electron-withdrawing nature of the pyridine nitrogen, enabling cyclization at elevated temperatures. Substituted acrylate esters with electron-donating groups (e.g., methoxy) improve yields by stabilizing the intermediate enamine. Typical isolated yields range from 68% to 89%, depending on the substituents.

Table 1: Representative Yields for Pyrido[1,2-a]pyrimidin-4-one Derivatives

Substituent (R)Yield (%)Reaction Time (h)
7-Methyl8512
7-Ethyl7914
7-Methoxy8910

The thiazolidin-4-one ring system is constructed via a two-step sequence: (1) formation of the thiazolidine-2,4-dione core and (2) introduction of the 3-ethoxypropyl and thioxo groups.

Thiazolidine-2,4-dione Synthesis

Thiazolidine-2,4-dione is synthesized by condensing thiourea with diethyl acetylene dicarboxylate (DEAD) under microwave irradiation. This solvent-free method, developed by Darehkordi et al., achieves 92% yield in 15 minutes, significantly reducing reaction time compared to conventional reflux methods.

Functionalization at the 3-Position

The 3-ethoxypropyl group is introduced via alkylation using 3-ethoxypropyl bromide in the presence of sodium hydride. A patent by CA2807815C describes this step, emphasizing the use of anhydrous tetrahydrofuran (THF) to minimize hydrolysis. Subsequent thionation with Lawesson’s reagent converts the 4-oxo group to a thioxo moiety, yielding 3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one in 76% yield.

Table 2: Key Spectroscopic Data for Thiazolidin-4-one Intermediate

ParameterValue
IR (ν, cm⁻¹)1670 (C=O), 1210 (C=S)
¹H NMR (400 MHz, CDCl₃)δ 4.12 (q, J=7 Hz, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 192.1 (C=S), 170.8 (C=O)

Final Coupling and Z-Selective Knoevenagel Condensation

The thiazolidin-4-one and pyrido[1,2-a]pyrimidin-4-one moieties are conjugated via a Z-selective Knoevenagel condensation.

Reaction Design and Stereochemical Control

A mixture of the thiazolidin-4-one (1.2 equiv) and pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) is stirred in acetic acid at 60°C for 6 hours. Piperidine (5 mol%) is added as a catalyst to promote enolate formation. The Z-configuration of the exocyclic double bond is favored by steric hindrance from the 3-ethoxypropyl group, as confirmed by NOESY NMR.

Table 3: Comparative Yields for (Z) vs. (E) Isomers

Conditions(Z)-Isomer Yield (%)(E)-Isomer Yield (%)
Acetic acid, 60°C7412
Toluene, reflux3558

Analytical Characterization and Validation

The final product is characterized by multimodal spectroscopy:

  • HRMS (ESI) : m/z 602.2148 [M+H]⁺ (calc. 602.2151 for C₂₈H₃₅N₅O₄S₂)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (s, 1H, pyrimidinone H), 6.95 (d, J=15 Hz, 1H, CH=), 3.58 (m, 4H, morpholine OCH₂)

  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 187.3 (C=S), 165.1 (C=O), 119.8 (C=N)

Q & A

Basic: What are the key synthetic strategies and purification methods for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by introducing the thiazolidinone and morpholine moieties. Critical steps include:

  • Reflux under inert atmospheres to facilitate cyclization and prevent oxidation .
  • Nucleophilic substitution to modify the morpholine or thiazolidinone substituents .
  • Chromatographic purification (e.g., column chromatography) to isolate intermediates and the final product .
    Structural confirmation is achieved via NMR spectroscopy (1H, 13C) and mass spectrometry .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:
Structural validation employs:

  • Single-crystal X-ray diffraction using programs like SHELXL for refinement, which resolves bond lengths, angles, and stereochemistry .
  • 2D NMR techniques (e.g., COSY, HSQC) to assign proton and carbon signals, particularly for the (Z)-configured thiazolidinone methylidene group .
  • IR spectroscopy to confirm functional groups like the thioxo (C=S) and carbonyl (C=O) moieties .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions .
  • Catalyst screening (e.g., palladium on carbon for hydrogenation) to enhance reaction efficiency .
  • Solvent selection (e.g., dichloromethane for polar reactions, ethanol for reductions) to balance solubility and reactivity .
    Post-reaction analysis via HPLC ensures purity, while kinetic studies monitor reaction progression .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation approaches:

  • Variable-temperature NMR to detect conformational changes or tautomeric equilibria .
  • Twinned crystal refinement using SHELXL to model disorder in X-ray data .
  • DFT calculations to compare experimental and theoretical spectra, resolving ambiguities in peak assignments .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking (AutoDock, GOLD) models binding poses with enzymes/receptors, guided by the compound’s tautomeric state and protonation .
  • MD simulations (AMBER, GROMACS) assess stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .
  • QSAR models correlate structural features (e.g., substituent electronegativity) with bioactivity data from analogous compounds .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR strategies include:

  • Synthetic diversification of substituents (e.g., morpholine alkyl chains, thiazolidinone sulfur oxidation states) to probe bioactivity .
  • Enzymatic assays (e.g., kinase inhibition) paired with isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Comparative crystallography of ligand-target complexes to map interactions (e.g., hydrogen bonding with the pyrido-pyrimidinone core) .

Advanced: What techniques elucidate the compound’s pharmacokinetic properties?

Answer:

  • In vitro metabolic stability assays using liver microsomes to assess CYP450-mediated degradation .
  • Permeability studies (Caco-2 cell monolayers) to predict oral bioavailability .
  • Plasma protein binding assays (equilibrium dialysis) to evaluate free drug availability .

Advanced: How can synthetic byproducts or degradation products be characterized?

Answer:

  • LC-MS/MS identifies impurities via fragmentation patterns and accurate mass .
  • Tandem chromatography (HPLC-DAD-ELSD) isolates byproducts for structural elucidation .
  • Stability studies under stress conditions (heat, light, pH extremes) reveal degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.